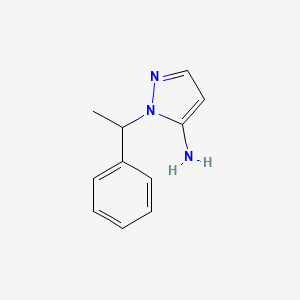
1-(1-phenylethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It is a colorless liquid and is often used in chiral resolutions . It is also a natural product found in several organisms .
Synthesis Analysis
The production of enantiomerically pure 1-phenylethylamine has been achieved through enzymatic kinetic resolution . The reaction between racemic 1-phenylethylamine and vinyl acetate in hexane to form an ester is catalyzed by acylase I .Molecular Structure Analysis
The molecular formula of 1-Phenylethanol is C8H10O . It contains a carboxylated imidazole ring-containing anesthetic compound .Chemical Reactions Analysis
1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .Physical And Chemical Properties Analysis
1-Phenylethanol has a density of 1.012 g/mL at 25 °C . It has a refractive index of n20/D 1.527 (lit.) .Wissenschaftliche Forschungsanwendungen
Inhibition of Cell Proliferation
This compound has been studied for its potential to inhibit cell proliferation. It could be used in cancer research, particularly in understanding how to prevent the growth of cancer cells, which is a fundamental aspect of cancer treatment .
Induction of Apoptosis
Related to its role in cancer research, 1-(1-phenylethyl)-1H-pyrazol-5-amine may induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a method by which the body naturally eliminates damaged or unnecessary cells .
Prevention of Lung and Esophageal Cancer
There is research suggesting that this compound could help in the prevention of lung and esophageal cancer. This application is particularly promising as it offers a potential pathway to reduce the incidence of these cancers .
Fine Chemical Intermediate
The compound serves as a fine chemical intermediate in various synthetic processes. It can be used to create more complex molecules that have applications in different fields of chemistry and pharmacology .
Derivatization of Alcohols
1-(1-phenylethyl)-1H-pyrazol-5-amine: is used in the derivatization of alcohols. This process is important for modifying the chemical structure of alcohols to enhance their reactivity or to protect them during other reactions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-phenylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWFDGTGHDOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389988 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-13-8 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)



![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)




![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)
